N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as BMD-1161, is a novel compound that has been extensively studied for its potential therapeutic applications. BMD-1161 is a small molecule inhibitor of angiotensin II type 1 receptor (AT1R), which plays a crucial role in the regulation of blood pressure and cardiovascular function. In
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide acts as a selective and potent inhibitor of AT1R, which is a key regulator of the renin-angiotensin-aldosterone system (RAAS). By blocking the activation of AT1R, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide reduces the vasoconstrictor and pro-inflammatory effects of angiotensin II, leading to vasodilation and improved cardiovascular function. Furthermore, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to have additional beneficial effects, such as reducing oxidative stress and inflammation, which are implicated in the pathogenesis of cardiovascular diseases.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been found to have a range of biochemical and physiological effects, including reducing blood pressure, improving cardiac function, reducing inflammation, and reducing oxidative stress. In animal models of hypertension and heart failure, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to effectively lower blood pressure, improve cardiac function, and reduce cardiac fibrosis. Moreover, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been found to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is its selectivity and potency as an inhibitor of AT1R. This makes it a valuable tool for studying the role of AT1R in various physiological and pathological processes, such as hypertension, heart failure, and renal disease. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is its relatively short half-life, which may limit its efficacy in certain experimental settings. Moreover, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is complex and requires specialized equipment and expertise, which may limit its availability for certain research applications.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, including further preclinical and clinical studies to evaluate its efficacy and safety in treating hypertension and heart failure. Moreover, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide may have potential applications in other cardiovascular and renal diseases, such as diabetic nephropathy and pulmonary arterial hypertension. Furthermore, the development of more potent and selective AT1R inhibitors may lead to the discovery of novel therapeutic targets for cardiovascular and renal diseases.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension and heart failure. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to effectively lower blood pressure and improve cardiac function in animal models of hypertension and heart failure. Moreover, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been found to have a favorable safety profile, making it a promising candidate for further clinical development.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(methanesulfonamido)-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-7-13(4-5-14(11)19-25(2,21)22)17(20)18-9-12-3-6-15-16(8-12)24-10-23-15/h3-8,19H,9-10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRPOXTYOTWFSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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